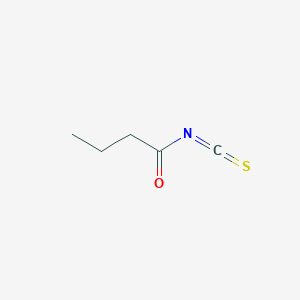
Butanoyl isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoyl isothiocyanate is an organic compound with the molecular formula C5H9NS. It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. These compounds are known for their diverse biological activities and are commonly found in cruciferous vegetables. This compound is a derivative of butanoic acid and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Butanoyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of butanoyl chloride with potassium thiocyanate in the presence of a suitable solvent like acetone. The reaction proceeds as follows:
C4H7COCl+KSCN→C4H7CONCS+KCl
Another method involves the use of primary amines and carbon disulfide, followed by oxidation. This method is often employed for the synthesis of various isothiocyanates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: Butanoyl isothiocyanate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates.
Hydrolysis: Reacts with water to form butanoic acid and thiocyanic acid.
Oxidation and Reduction: Can be oxidized to form sulfonyl derivatives or reduced to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves reagents like primary amines and alcohols under mild conditions.
Hydrolysis: Requires acidic or basic conditions.
Oxidation: Often involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed:
Thioureas and Thiocarbamates: From nucleophilic substitution.
Butanoic Acid and Thiocyanic Acid: From hydrolysis.
Sulfonyl Derivatives: From oxidation.
Aplicaciones Científicas De Investigación
Butanoyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of butanoyl isothiocyanate involves its reactivity with nucleophiles, particularly thiol groups in proteins. This reactivity leads to the modification of protein function and can induce cellular responses such as apoptosis and cell cycle arrest. Key molecular targets include enzymes involved in detoxification pathways and transcription factors like Nrf2, which regulates the expression of antioxidant proteins .
Comparación Con Compuestos Similares
Butanoyl isothiocyanate can be compared with other isothiocyanates such as:
Allyl Isothiocyanate: Known for its pungent flavor and antimicrobial properties.
Phenethyl Isothiocyanate: Studied for its anticancer effects.
Sulforaphane: Recognized for its potent antioxidant activity.
Uniqueness: this compound is unique due to its specific reactivity and the types of products it forms. Its applications in organic synthesis and potential therapeutic uses distinguish it from other isothiocyanates .
Propiedades
Número CAS |
28815-59-0 |
|---|---|
Fórmula molecular |
C5H7NOS |
Peso molecular |
129.18 g/mol |
Nombre IUPAC |
butanoyl isothiocyanate |
InChI |
InChI=1S/C5H7NOS/c1-2-3-5(7)6-4-8/h2-3H2,1H3 |
Clave InChI |
RRHQYWHXJHTVRW-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


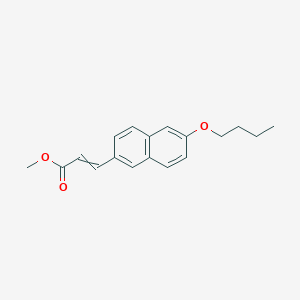
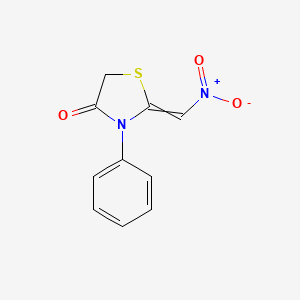


![5-[(4-Fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11726011.png)
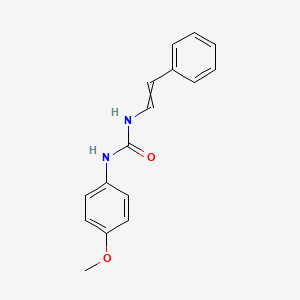
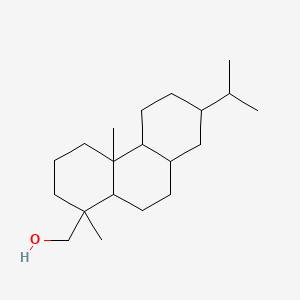
![3-(Furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B11726020.png)

![N'-[1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11726041.png)
![2-cyano-N'-{[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11726048.png)
![2-cyano-N'-[(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11726052.png)
![3-[(2H-1,3-Benzodioxol-5-YL)carbamoyl]prop-2-enoic acid](/img/structure/B11726054.png)
![4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B11726069.png)
